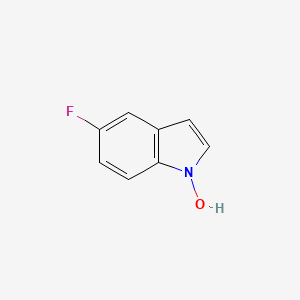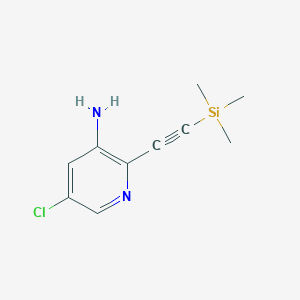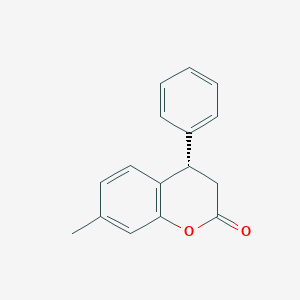
(S)-7-Methyl-4-phenylchroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Methyl-4-phenylchroman-2-one is a chiral compound belonging to the class of chromanones. Chromanones are a type of organic compound characterized by a benzopyran ring system. This specific compound has a methyl group at the 7th position and a phenyl group at the 4th position, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a phenol derivative followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-Methyl-4-phenylchroman-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(S)-7-Methyl-4-phenylchroman-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-7-Methyl-4-phenylchroman-2-one involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-7-Methyl-4-phenylchroman-4-one: Similar structure but with a different position of the ketone group.
(S)-7-Methyl-4-phenylchroman-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
(S)-7-Methyl-4-phenylchroman-2-one is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(4S)-7-methyl-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3/t14-/m0/s1 |
Clé InChI |
DVIONHZDAYXRBA-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)[C@@H](CC(=O)O2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


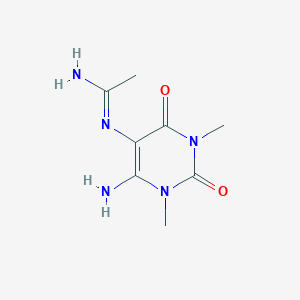


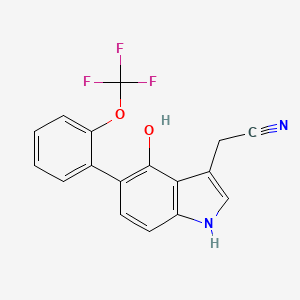

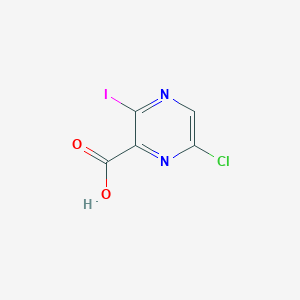
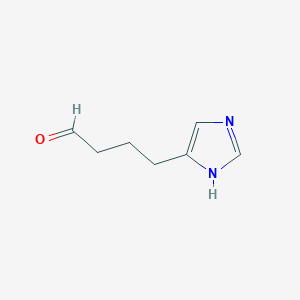
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)


![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)

